molecular formula C11H16O3 B14622020 2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol CAS No. 61011-97-0

2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol

Cat. No.: B14622020
CAS No.: 61011-97-0
M. Wt: 196.24 g/mol
InChI Key: UZHAPTCHMIRUPP-UHFFFAOYSA-N
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Description

2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol is an organic compound characterized by its unique structure, which includes both alkyne and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol typically involves the alkylation of a suitable precursor with propargyl bromide. One common method involves the use of phase-transfer catalysis, where the precursor is reacted with propargyl bromide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide and a strong base like sodium hydroxide in a two-phase system of toluene and water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alcohols and alkyl halides.

Scientific Research Applications

2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the ether linkage can undergo cleavage to release active intermediates. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-ol: Shares the alkyne functional group but lacks the ether linkage.

    2-Methyl-2-propen-1-ol: Similar in structure but with a different arrangement of functional groups.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains both alkyne and ether groups but with a benzene ring.

Properties

CAS No.

61011-97-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-methyl-5-(1-prop-2-ynoxyethoxy)pent-3-yn-2-ol

InChI

InChI=1S/C11H16O3/c1-5-8-13-10(2)14-9-6-7-11(3,4)12/h1,10,12H,8-9H2,2-4H3

InChI Key

UZHAPTCHMIRUPP-UHFFFAOYSA-N

Canonical SMILES

CC(OCC#C)OCC#CC(C)(C)O

Origin of Product

United States

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